2-金刚烷基锌溴

描述

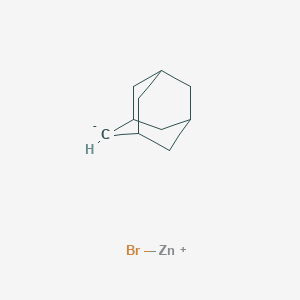

2-Adamantylzinc bromide is an organozinc reagent . It has the empirical formula C10H15BrZn and a molecular weight of 280.52 . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Adamantylzinc bromide involves the use of reducing metals such as magnesium (Mg) or lithium (Li) . The reaction of 2-Adamantylzinc bromide with excess magnesium metal can reliably produce adamantylmagnesium bromides .

Molecular Structure Analysis

The molecular formula of 2-Adamantylzinc bromide is C10H15BrZn . The InChI key is HHXSMOCPPVCAHH-DHNWFJROSA-M .

Chemical Reactions Analysis

2-Adamantylzinc bromide can react with stoichiometric lithium biphenylide or lithium 2,2′-bipyridylide to afford diadamantylzinc species . These species can be isolated free of solvent and salt impurities . The resulting adamantyl anions can be used to generate the first adamantyl complexes of mercury, gold, and bismuth .

Physical And Chemical Properties Analysis

2-Adamantylzinc bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a density of 1.018 g/mL at 25 °C .

科学研究应用

Pharmaceutical Intermediates

2-Adamantylzinc bromide: is utilized as an intermediate in pharmaceutical synthesis . Its role is pivotal in the formation of complex molecules that are used in medication development. The compound’s ability to react with various substrates allows for the creation of diverse chemical structures, which can lead to the discovery of new drugs.

Organic Synthesis

In organic chemistry, 2-Adamantylzinc bromide serves as a reagent for the introduction of the adamantyl group into organic molecules . This process is crucial for synthesizing compounds with adamantane’s unique properties, such as high thermal stability and low reactivity, which are beneficial in creating materials resistant to harsh conditions.

Catalyst Development

The compound is explored for its potential in catalyst development. Its structure could provide a stable framework for catalytic sites, which can be used in various chemical reactions to increase efficiency and selectivity .

Nanomaterials Production

Due to its robustness, 2-Adamantylzinc bromide is investigated for use in the production of nanomaterials . Its incorporation into nanostructures could enhance the durability and functionality of these materials, which are essential in electronics and nanotechnology applications.

Petroleum-Derived Materials

Research indicates that 2-Adamantylzinc bromide can be used in synthesizing petroleum-derived materials at the molecular and nano-scale . This application is significant for the petroleum industry, aiming to create more efficient and environmentally friendly materials.

Transmetallation Reactions

This compound is valuable in transmetallation reactions, where the adamantyl group is transferred to other metals . This is particularly useful in the synthesis of metal complexes that have applications in materials science and catalysis.

Adamantane Derivatives

2-Adamantylzinc bromide: is a key precursor in the synthesis of adamantane derivatives, which have a wide range of applications, including medicinal chemistry and material science .

Stimulus-Responsive Materials

The structural properties of adamantane derivatives, synthesized using 2-Adamantylzinc bromide , make them suitable for creating stimulus-responsive materials. These materials can change their properties in response to external stimuli, which is valuable in smart material design .

安全和危害

2-Adamantylzinc bromide is considered hazardous . It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

未来方向

属性

IUPAC Name |

adamantan-2-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVCFEOZGIQMNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Adamantylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?

A1: 2-Adamantylzinc bromide serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using 2-Adamantylzinc bromide as a starting material. []

Q2: How is the structure of 2-Adamantylzinc bromide confirmed?

A2: While the provided research does not directly characterize 2-Adamantylzinc bromide, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of 2-Adamantylzinc bromide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

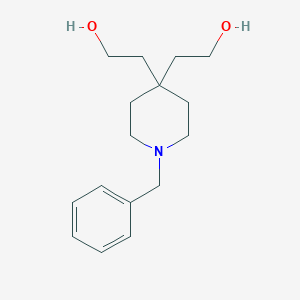

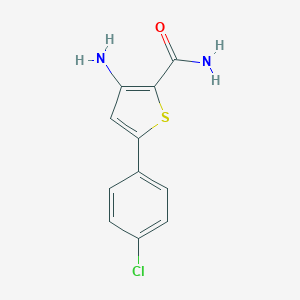

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)